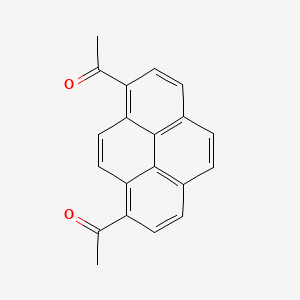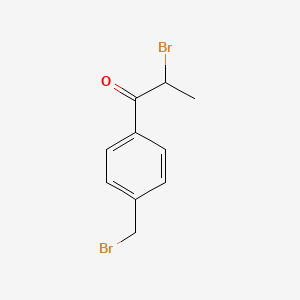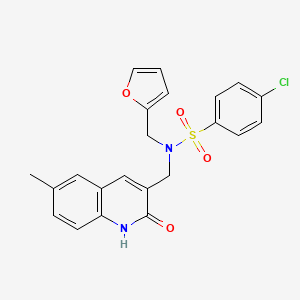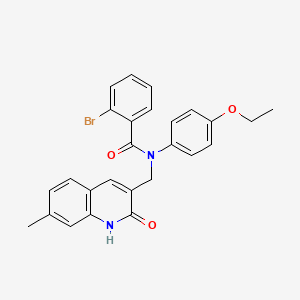
1,1'-Pyrene-1,8-diyldiethanone
Descripción general
Descripción
1,1'-Pyrene-1,8-diyldiethanone is a useful research compound. Its molecular formula is C20H14O2 and its molecular weight is 286.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Material Development : Tchoń et al. (2021) discovered three new polymorphs of 1,8-DAP with distinct optical properties. These polymorphs exhibit aggregation-induced emission enhancement and are stabilized predominantly by dispersive interactions. This finding has implications for identifying new functional materials using Crystal Structure Prediction (CSP) and electronic structure methods (Tchoń et al., 2021).
Complex Formation and Photophysical Properties : Chouai et al. (2003) studied pyrene-bridged bis(phenanthroline) ligands and their dinuclear ruthenium(II) complexes. These complexes, despite being well-situated for π−π interactions, showed little effect on their photophysical and electrochemical properties (Chouai et al., 2003).
Metabolism Study : Lambert et al. (1994) investigated the metabolism of pyrene by the basidiomycete Crinipellis stipitaria, identifying metabolites like 1,8-pyrenequinone, which are significant for understanding the environmental breakdown of polycyclic aromatic hydrocarbons (Lambert et al., 1994).
Macrocyclic Synthesis : Venkataramana et al. (2011) developed a regioselective synthesis of 1,8-dibromo-4,5-dialkoxypyrenes, leading to the creation of 1,8-pyrenylene-ethynylene macrocycles. These compounds demonstrated significant properties like concentration-dependent UV-visible studies and dimer formation suitable for small molecule intercalation (Venkataramana et al., 2011).
Fluorescent Dye and Polymer Research : Grabchev (1998) explored the photophysical characteristics of polymerizable 1,8-naphthalimide dyes and their copolymers. This research is pivotal in understanding the fluorescent properties and polymerization of materials used in various applications (Grabchev, 1998).
Fluorescent Sensor Development : Grabchev and Chovelon (2008) developed a fluorescent sensor based on 1,8-naphthalimide, demonstrating its potential in detecting metal cations and protons, which is crucial for environmental monitoring and analytical chemistry applications (Grabchev & Chovelon, 2008).
Propiedades
IUPAC Name |
1-(8-acetylpyren-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c1-11(21)15-7-5-13-3-4-14-6-8-16(12(2)22)18-10-9-17(15)19(13)20(14)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRBKBZOVVKIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235577 | |
| Record name | 1,1'-Pyrene-1,8-diyldiethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86471-06-9 | |
| Record name | 1,1'-Pyrene-1,8-diyldiethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086471069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Pyrene-1,8-diyldiethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7712170.png)

![N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxybenzamide](/img/structure/B7712178.png)
![N-[(Furan-2-YL)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide](/img/structure/B7712185.png)
![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7712191.png)
![ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7712196.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)benzamide](/img/structure/B7712204.png)
![4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B7712209.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)


![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712233.png)


